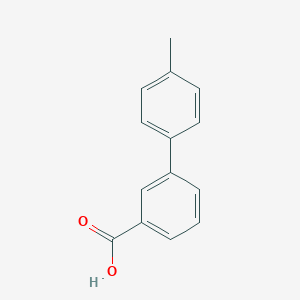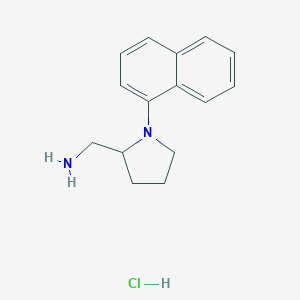
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as Naphyrone, is a synthetic designer drug that belongs to the class of cathinones. It was first synthesized in 2006 and has been used as a recreational drug due to its stimulant effects. However,
Wirkmechanismus
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of this compound has been associated with cardiovascular and neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high affinity for the monoamine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, its recreational use has led to legal restrictions on its use and availability, limiting its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride. One potential area of study is its potential as a treatment for depression and other psychiatric disorders. Another area of study is its effects on the cardiovascular and neurological systems, particularly with long-term use. There is also potential for the development of new cathinone derivatives with improved therapeutic properties. Overall, this compound has significant potential for scientific research and further study is warranted.
Synthesemethoden
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride can be synthesized using a variety of methods, including reductive amination, Mannich reaction, and reductive alkylation. The most common method involves the reaction of 1-naphthaldehyde, pyrrolidine, and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
(+-)-1-(1-Naphthalenyl)-2-pyrrolidinemethanamine monohydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. This makes it a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
142469-65-6 |
|---|---|
Molekularformel |
C15H19ClN2 |
Molekulargewicht |
262.78 g/mol |
IUPAC-Name |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-11-13-7-4-10-17(13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-3,5-6,8-9,13H,4,7,10-11,16H2;1H |
InChI-Schlüssel |
OXXCGKBHFSXLPH-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)CN.Cl |
Synonyme |
(1-naphthalen-1-ylpyrrolidin-2-yl)methanamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



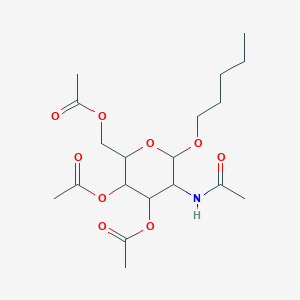

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
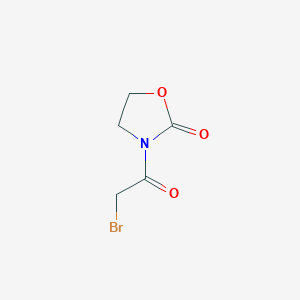




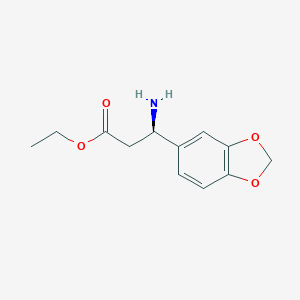
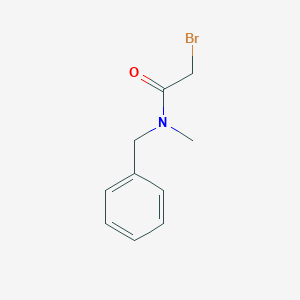


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
